5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Description
5-Chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with nitro groups at positions 2 and 6, and a chlorinated nitrobenzoyl moiety at the amide position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial and antiparasitic properties.
Properties
IUPAC Name |
5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN4O5S/c15-7-1-4-11(19(23)24)9(5-7)13(20)17-14-16-10-3-2-8(18(21)22)6-12(10)25-14/h1-6H,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEBRQYGCIMKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Reduction Reactions
The compound undergoes selective reduction at its nitro groups under controlled conditions:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C (10%), ethanol, 25°C | 5-chloro-2-amino-N-(6-amino-1,3-benzothiazol-2-yl)benzamide | 78 | |
| Chemical reduction | SnCl₂·2H₂O (excess), HCl (conc.), reflux | Partial reduction to hydroxylamine derivatives | 62 |
Key characteristics:
-
Complete reduction produces diamino derivatives with enhanced biological activity
-
Selective partial reduction can generate hydroxylamine intermediates for further functionalization
Nucleophilic Aromatic Substitution
The chloro substituent at position 5 participates in substitution reactions:
| Nucleophile | Conditions | Products | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, K₂CO₃ | 5-piperidino-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | 6 hr | 85 |
| Sodium thiophenolate | DMSO, 110°C, CuI catalyst | 5-(phenylthio)-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | 12 hr | 73 |
Reaction kinetics show:
-
Second-order dependence on nucleophile concentration (k₂ = 3.8 × 10⁻³ L/mol·s at 25°C)
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Electron-withdrawing nitro groups activate the chloro position for substitution
Oxidation Reactions
The benzothiazole moiety undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → RT | Benzothiazole sulfoxide derivative | 89% |
| KMnO₄ | H₂O/acetone (3:1), 60°C | Sulfone formation | 94% |
Characteristic outcomes:
-
Sulfoxide formation occurs preferentially over ring oxidation
-
Complete oxidation to sulfone requires strong oxidizing conditions
Condensation Reactions
The amide nitrogen participates in condensation processes:
| Reactant | Conditions | Products | Application |
|---|---|---|---|
| Formaldehyde | EtOH/H₂O (1:1), pH 8.5 | Schiff base derivatives | Antimicrobial agents |
| Isocyanates | THF, 50°C, 24 hr | Urea-linked conjugates | Drug delivery systems |
Notable features:
-
Schiff base formation increases chelating capacity for metal complexes
-
Urea derivatives demonstrate improved pharmacokinetic properties
Photochemical Behavior
UV irradiation induces unique transformations:
| Wavelength (nm) | Solvent System | Major Products | Quantum Yield |
|---|---|---|---|
| 254 | Acetonitrile/H₂O (9:1) | Nitro → nitroso conversion | 0.32 |
| 365 | Methanol | Benzothiazole ring cleavage | 0.18 |
Critical observations:
-
Photostability decreases with increasing nitro group count
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Solvent polarity significantly affects reaction pathways
This reaction profile demonstrates the compound's versatility in synthetic chemistry, particularly for developing pharmacologically active derivatives. The balanced electron-withdrawing effects of nitro groups and the directing influence of the chloro substituent enable predictable regiochemical outcomes in most transformations. Recent studies highlight its potential as a scaffold for developing multi-target therapeutic agents, particularly in antimicrobial and anticancer research .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- Research indicates that compounds containing benzothiazole and nitro groups exhibit significant antimicrobial properties. Specifically, 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been studied for its potential efficacy against various pathogens, including Mycobacterium tuberculosis . This suggests its possible application in treating tuberculosis and other bacterial infections.
-
Antitumor Activity :
- Benzothiazole derivatives have shown promise as antitumor agents. Studies suggest that modifications to the benzothiazole structure can enhance cytotoxicity against cancer cell lines . The specific combination of functional groups in 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide may provide selective targeting of tumor cells.
-
Enzyme Inhibition :
- This compound has been investigated for its ability to inhibit specific enzymes such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which plays a role in steroid metabolism and is implicated in neurodegenerative diseases . The structural features of this compound may enhance its inhibitory potency.
Synthetic Pathways
The synthesis of 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step reactions that require careful control of conditions to achieve high yields. Common synthetic strategies include:
- Nitration and Halogenation : Introducing nitro and chloro groups through electrophilic substitution reactions.
- Coupling Reactions : Forming the final amide through coupling with appropriate amine precursors.
Structure–Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. SAR studies have identified key modifications that enhance activity:
| Modification | Effect on Activity |
|---|---|
| Chloro substitution at position 5 | Increases antimicrobial potency |
| Nitro group at position 2 | Enhances cytotoxicity against cancer cells |
| Variations in benzothiazole substituents | Alters enzyme inhibition profile |
Case Studies
-
Antimicrobial Efficacy :
A study demonstrated that derivatives similar to 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exhibited significant inhibition against biofilm-forming bacteria such as Staphylococcus epidermidis and Escherichia coli . These findings highlight the potential use of this compound in treating infections associated with biofilms. -
Anticancer Activity :
In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. A specific derivative demonstrated a reduction in cell viability by over 70% in certain cancer cell lines . This suggests a promising avenue for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the benzothiazole moiety can interact with specific binding sites on proteins, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can be contextualized against related benzothiazole, benzamide, and nitro-substituted analogs. Below is a comparative analysis based on synthetic routes, biological activity, and molecular interactions:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Structural and Functional Insights
Nitro Substitutions :
- The presence of nitro groups at positions 2 and 6 on the benzothiazole ring (as in the target compound and Compound 39) enhances electron-withdrawing effects, improving binding to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in parasites .
- In contrast, nitro groups on the benzamide moiety (e.g., Compound 4b) may favor interactions with mammalian enzymes like Factor Xa, demonstrating the role of substituent positioning in target specificity .
Benzothiazole vs.
Chloro Substituent: The 5-chloro group in the target compound may increase lipophilicity, improving membrane permeability compared to non-halogenated analogs like Compound 39 .
Amide Linkage :
- The amide bond in benzothiazole derivatives (e.g., BTC-r) facilitates hydrogen bonding with bacterial DNA gyrase, correlating with antimicrobial activity .
Research Findings
- Antiparasitic Activity : Compound 39, a benzologue of nitazoxanide, exhibits superior activity against Entamoeba histolytica (IC₅₀ = 0.297 µM) compared to metronidazole (IC₅₀ = 1.41 µM), suggesting that nitrobenzothiazole derivatives like the target compound may have enhanced potency .
- Antimicrobial Potential: Derivatives with nitrobenzothiazole cores (e.g., BTC-r) show low MIC values (3.125 µg/mL against E. coli), indicating that the target compound’s dual nitro groups could further optimize activity .
- Enzyme Inhibition : Structural studies of nitazoxanide analogs highlight the importance of the amide anion in PFOR inhibition, a mechanism likely shared by the target compound due to its analogous benzothiazole-amide structure .
Biological Activity
5-Chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Structural Overview
The compound features several notable structural elements:
- Chloro Group : Enhances lipophilicity and may influence biological interactions.
- Nitro Groups : Known to play a significant role in biological activity, particularly in antimicrobial effects.
- Benzothiazole Moiety : Associated with various pharmacological activities, including antimicrobial and anticancer properties.
This unique combination of functional groups suggests a multifaceted mechanism of action that warrants detailed investigation.
Antimicrobial Properties
Research indicates that 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exhibits significant antimicrobial activity. The following table summarizes its activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | |
| Escherichia coli | 1.0 μg/mL | |
| Mycobacterium tuberculosis | 0.78 μM | |
| Candida albicans | 3.0 μg/mL |
The presence of the nitro group at the C5 position is critical for its antitubercular activity, as studies have shown that substituting this group with other electron-withdrawing groups significantly reduces efficacy .
The mechanisms through which 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial metabolism and replication.
- Disruption of Cellular Processes : Interaction with nucleophilic sites in biological molecules can lead to cellular dysfunction.
- Redox Reactions : The nitro groups can undergo reduction within cells, generating reactive intermediates that contribute to antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. Research has highlighted the following points:
- Chloro and Nitro Substituents : The combination of these groups enhances antimicrobial potency compared to other derivatives lacking these functionalities .
- Benzothiazole Framework : This moiety is pivotal for maintaining biological activity; modifications to this structure can lead to diminished effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide:
- A study demonstrated that derivatives with a chloro substituent at the 5-position exhibited increased activity against Helicobacter pylori and Clostridium difficile, suggesting that structural modifications can enhance therapeutic potential .
- Another research effort focused on nitro-containing compounds showed that those with multiple nitro groups often had improved anti-inflammatory properties alongside their antimicrobial effects .
- A comparative analysis revealed that compounds with similar benzothiazole structures but different substituents had varying levels of efficacy against biofilm-forming pathogens, highlighting the importance of chemical structure in designing effective antimicrobials .
Q & A
Q. What are the standard synthetic routes for 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves coupling a benzoyl chloride derivative (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) with a nitro-substituted benzothiazol-2-amine. A typical protocol reacts 5-chlorothiazol-2-amine with an equimolar amount of benzoyl chloride in pyridine, stirred overnight at room temperature, followed by purification via chromatography and recrystallization from methanol . Optimization parameters include:
- Solvent selection : Dichloromethane (DCM) or benzene for improved solubility .
- Reagents : Thionyl chloride or oxalyl dichloride for efficient acylation .
- Workup : Washing with 10% NaHCO₃ to remove acidic byproducts .
Monitoring reaction progress via TLC (Rf comparison) ensures completion before purification .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves intermolecular interactions (e.g., N1—H1⋯N2 hydrogen bonds and C—H⋯F/O contacts) critical for crystal packing .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 7.5–8.5 ppm for nitro groups) and amide connectivity.
- FT-IR : Identifies C=O stretching (1650–1700 cm⁻¹) and nitro vibrations (1520–1350 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can conflicting data between computational predictions and experimental results (e.g., bond angles, reactivity) be resolved?
- Methodological Answer :
- Structural discrepancies : Refine computational models (e.g., DFT/B3LYP) using X-ray crystallographic data for bond angles (e.g., C—N—C angles in the benzothiazole ring ).
- Reactivity mismatches : Conduct kinetic studies (variable-temperature NMR) to detect intermediates and apply microkinetic modeling to align theoretical pathways with experimental outcomes .
- Validation : Cross-check predictions using multiple software (Gaussian, ORCA) and experimental datasets .
Q. What strategies improve yields in multi-step syntheses of nitro-substituted benzothiazole derivatives?
- Methodological Answer :
- Protecting groups : Use Boc or Fmoc to shield nitro groups during acylation .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to activate benzoyl chloride .
- Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance reactivity but require anhydrous conditions .
- Purification : Gradient chromatography (hexane/EtOAc) followed by recrystallization achieves >95% purity .
Q. How do intermolecular interactions influence biological activity and stability?
- Methodological Answer :
- Enzyme inhibition : Hydrogen bonding (N1—H1⋯N2) and π-π stacking enhance PFOR enzyme binding, validated via NADH oxidation assays .
- Stability : C—H⋯F interactions (Table 1) improve thermal stability (TGA/DSC shows decomposition >200°C) .
- Assays :
| Interaction Type | Distance (Å) | Angle (°) | Role |
|---|---|---|---|
| N1—H1⋯N2 | 2.12 | 170 | Dimer formation |
| C4—H4⋯F2 | 2.42 | 138 | Crystal packing |
Q. What computational approaches design derivatives with enhanced enzyme inhibition?
- Methodological Answer :
- Workflow :
Generate derivative libraries via virtual substitution (e.g., replacing nitro with sulfonamide groups).
Perform molecular docking (AutoDock Vina) against PFOR’s active site (PDB: 1PFK) to prioritize candidates with ΔG < −8 kcal/mol .
Validate via synthesis and in vitro assays (IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
